1-(3,4-Difluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea
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Overview
Description
1-(3,4-Difluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea is an organic compound characterized by the presence of both fluorine and methoxy groups on its phenyl rings, as well as a thiourea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea typically involves the reaction of 3,4-difluoroaniline with 2,5-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Products with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
1-(3,4-Difluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-3-phenylthiourea: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(2,5-Dimethoxyphenyl)-3-phenylthiourea: Lacks the fluorine atoms, which may influence its chemical stability and interactions with molecular targets.
Uniqueness: 1-(3,4-Difluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups may also provide unique properties that are not observed in similar compounds.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2,5-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c1-20-10-4-6-14(21-2)13(8-10)19-15(22)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBANXZAQKSFPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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